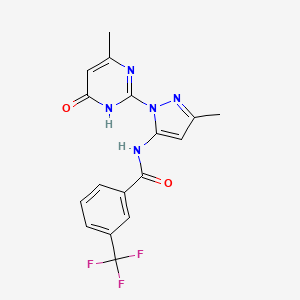

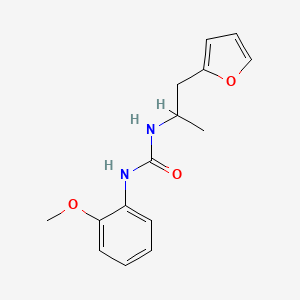

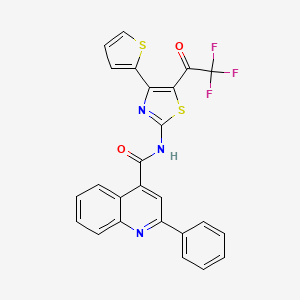

![molecular formula C13H25N3O3 B3005449 Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate CAS No. 2044713-98-4](/img/structure/B3005449.png)

Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate is a chemical compound with the CAS Number: 2044713-98-4 . It has a molecular weight of 271.36 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 4-((3-methylureido)methyl)piperidine-1-carboxylate . The InChI code for this compound is 1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-10(6-8-16)9-15-11(17)14-4/h10H,5-9H2,1-4H3,(H2,14,15,17) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 271.36 .Applications De Recherche Scientifique

Dipeptide Synthesis

Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate is a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL). These Boc-AAILs have been used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Organic Synthesis

The compound can be used in organic synthesis due to its multiple reactive groups . The use of Boc-AAILs expands the applicability of amino acid ionic liquids (AAILs) in organic synthesis .

Synthesis of Biologically Active Compounds

Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate is an important intermediate in the synthesis of many biologically active compounds . For example, it has been used in the synthesis of crizotinib .

Antibacterial Activities

Compounds similar to Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate have been screened for their antibacterial activities against both Gram-positive and Gram-negative strains .

Synthesis of Protected Amino Acid Ionic Liquids

The compound can be used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .

Peptide Chemistry

In peptide chemistry, protected amino acids are often used. Boc-AAILs, such as Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate, could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

tert-butyl 4-[(methylcarbamoylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-10(6-8-16)9-15-11(17)14-4/h10H,5-9H2,1-4H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKHNQDNCKTARD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

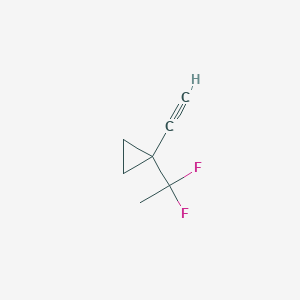

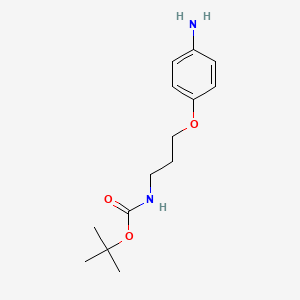

![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)

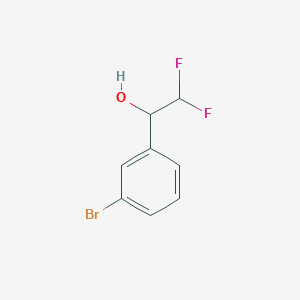

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

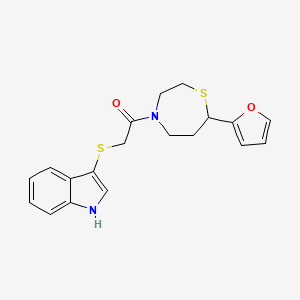

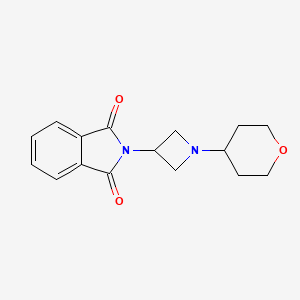

![4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B3005376.png)

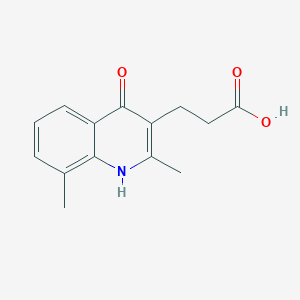

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B3005383.png)